1-Chloro-2-isocyanatopropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Chloro-2-isocyanatopropane is an organic compound with the molecular formula C4H6ClNO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both chloro and isocyanato functional groups, making it valuable in various chemical processes.

Métodos De Preparación

1-Chloro-2-isocyanatopropane can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloro-2-propanol with phosgene in the presence of a base. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and high yields .

Análisis De Reacciones Químicas

1-Chloro-2-isocyanatopropane undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

Addition Reactions: The isocyanato group can react with compounds containing active hydrogen atoms, such as amines or alcohols, to form urea or carbamate derivatives.

Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.

Common reagents used in these reactions include bases, acids, and catalysts that facilitate the desired transformations. Major products formed from these reactions include substituted derivatives, urea, and carbamate compounds.

Aplicaciones Científicas De Investigación

1-Chloro-2-isocyanatopropane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It is used in the development of drug delivery systems and as a precursor in the synthesis of active pharmaceutical ingredients.

Mecanismo De Acción

The mechanism of action of 1-chloro-2-isocyanatopropane involves its reactivity with nucleophiles. The chloro group can undergo nucleophilic substitution reactions, while the isocyanato group can react with compounds containing active hydrogen atoms. These reactions result in the formation of various derivatives, which can further interact with biological targets or undergo additional chemical transformations .

Comparación Con Compuestos Similares

1-Chloro-2-isocyanatopropane can be compared with other similar compounds, such as:

1-Chloro-3-isocyanatopropane: This compound has a similar structure but with the isocyanato group located at a different position. It exhibits similar reactivity and applications.

1-Chloro-2-isocyanatoethane: This compound has a shorter carbon chain and different physical properties but shares similar chemical reactivity.

Isocyanatoalkanes: These compounds have varying chain lengths and substituents but generally exhibit similar reactivity due to the presence of the isocyanato group.

The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various chemical reactions and applications.

Actividad Biológica

1-Chloro-2-isocyanatopropane (C4H6ClNO) is an organic compound with potential biological activity due to its reactive isocyanate functional group. This compound is of interest in various fields, including medicinal chemistry, toxicology, and environmental science. Understanding its biological activity is essential for assessing its safety and potential therapeutic applications.

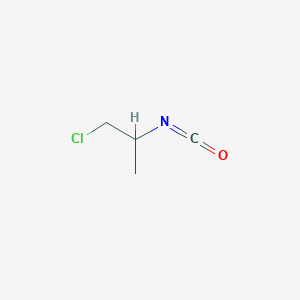

Chemical Structure

The structure of this compound can be represented as follows:

Biological Activity Overview

This compound exhibits various biological activities, primarily related to its reactivity with nucleophiles such as amino acids and proteins. The following sections summarize key findings from research studies.

Acute Toxicity

Research indicates that exposure to high concentrations of this compound can lead to acute toxicity in laboratory animals. In a study involving Sprague-Dawley rats, significant weight loss and reduced water consumption were observed at high doses (3,300 ppm and above) over a 14-day period. Histopathological evaluations revealed cytoplasmic vacuolization in the liver and metaplasia in pancreatic islets at elevated concentrations .

Long-term Exposure

A two-year study on B6C3F mice showed no evidence of carcinogenic activity when administered lower concentrations (up to 650 ppm) of the compound. However, some adverse effects were noted, including changes in organ weights and histopathological alterations in the liver and pancreas at higher doses .

The biological activity of this compound is primarily attributed to its isocyanate group, which can react with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to modifications of amino acids, potentially impacting protein function and leading to cellular toxicity or apoptosis.

Case Study 1: Protein Modification

In vitro studies demonstrated that this compound can modify lysine residues in proteins, leading to altered enzymatic activity. Such modifications may contribute to the compound's toxicological profile by disrupting normal cellular functions .

Case Study 2: Environmental Impact

Research has also highlighted the environmental implications of this compound. Its persistence in soil and water systems raises concerns regarding its potential to affect microbial communities and overall ecosystem health .

Data Table: Summary of Biological Effects

| Study Type | Organism | Dose (ppm) | Observed Effects |

|---|---|---|---|

| Acute Toxicity | Sprague-Dawley Rat | 3,300 | Weight loss, reduced water consumption, liver vacuolization |

| Long-term Exposure | B6C3F Mice | 650 | No carcinogenic activity; organ weight changes |

| Protein Modification | In vitro | N/A | Modification of lysine residues |

Propiedades

IUPAC Name |

1-chloro-2-isocyanatopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO/c1-4(2-5)6-3-7/h4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMHBOVTFNUJNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.